ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamido)benzoate
Description
Ethyl 2-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a tetrahydropteridin core with 2,4-dioxo groups, a 4-fluorophenylmethyl substituent, and an ethyl benzoate ester linked via an acetamido group.
Properties
IUPAC Name |
ethyl 2-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O5/c1-2-35-23(33)17-5-3-4-6-18(17)28-19(31)14-29-21-20(26-11-12-27-21)22(32)30(24(29)34)13-15-7-9-16(25)10-8-15/h3-12H,2,13-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWARDSWWZPFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on heterocyclic cores, substituents, and functional groups. Key differences in molecular weight, solubility, and bioactivity are highlighted.
Structural and Molecular Comparisons
Table 1: Key Structural Analogs and Molecular Properties
Key Observations:
Core Heterocycle Variations: The target compound’s tetrahydropteridin core differs from triazolo-pyridazin (), thieno-pyrimidin (), and thiadiazole () systems. These cores influence electronic properties and binding affinities. For example, thieno-pyrimidin derivatives exhibit enhanced aromatic stacking due to sulfur incorporation . Triazolo-pyridazin analogs (e.g., CAS 852374-84-6) replace the tetrahydropteridin with a fused triazole-pyridazine system, reducing hydrogen-bonding capacity but improving metabolic stability .
Substituent Effects :
- Halogen Differences : Chlorophenyl () vs. fluorophenyl substituents alter lipophilicity (Cl > F), impacting membrane permeability and target selectivity.
- Ester Groups : Methyl esters () vs. ethyl esters (target compound) affect solubility and hydrolysis rates in vivo.
Functional Group Modifications: Thioether vs.
Table 2: Hypothetical Bioactivity Comparison
| Compound Class | Expected Bioactivity | Potential Targets |
|---|---|---|
| Tetrahydropteridin (Target) | Enzyme inhibition (e.g., DHFR*) | Dihydrofolate reductase, kinases |
| Triazolo-pyridazin | Kinase inhibition | EGFR, VEGFR |
| Thieno-pyrimidin | Antiviral/Anticancer | Thymidylate synthase |
| Thiadiazole | Antimicrobial | Bacterial topoisomerases |
*DHFR: Dihydrofolate reductase, a common target for antifolate drugs.
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